BenchChemオンラインストアへようこそ!

Tosedostat-d5

LC-MS/MS Quantitative Bioanalysis Pharmacokinetics

Tosedostat-d5 (CAS 1217844-03-5) is the definitive stable isotope-labeled internal standard (SIL-IS) for validated LC-MS/MS quantification of the aminopeptidase inhibitor Tosedostat (CHR-2797) and its active metabolite CHR-79888. Five deuterium atoms provide the essential mass shift (m/z 411.5 vs. 406.5) to distinguish analyte from IS, correcting matrix effects, recovery losses, and ion suppression. Without this specific deuterated IS, quantitative bioanalysis in plasma, serum, or tissue homogenates is fundamentally unreliable. Ensure assay precision for preclinical toxicokinetics, clinical PK profiling, and therapeutic drug monitoring in AML combination trials with high-purity Tosedostat-d5.

Molecular Formula C₂₁H₂₅D₅N₂O₆
Molecular Weight 411.5
CAS No. 1217844-03-5
Cat. No. B1141135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosedostat-d5
CAS1217844-03-5
Synonyms(αS)-α-[[(2R)-2-[(1S)-1-Hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]amino]benzeneacetic Acid-d5 Cyclopentyl Ester;  CHR 2797-d5;  _x000B_
Molecular FormulaC₂₁H₂₅D₅N₂O₆
Molecular Weight411.5
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
InChIInChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tosedostat-d5 (CAS 1217844-03-5): Deuterated Aminopeptidase Inhibitor for Pharmacokinetic Quantification


Tosedostat-d5 (CAS 1217844-03-5) is a deuterium-labeled analog of the orally active aminopeptidase inhibitor Tosedostat (CHR-2797) [1]. The compound features five deuterium atoms incorporated into the phenyl ring, resulting in a molecular weight of 411.5 g/mol and formula C21H25D5N2O6 . As a stable isotope-labeled internal standard (SIL-IS), Tosedostat-d5 is specifically designed for quantitative bioanalytical applications, primarily in LC-MS/MS workflows for the precise measurement of Tosedostat and its active metabolite CHR-79888 in biological matrices [2]. The parent compound, Tosedostat, is a first-in-class inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA, IC50 = 150 nM) and aminopeptidase N (APN, IC50 = 220 nM), and has demonstrated clinical activity in Phase II trials for acute myeloid leukemia (AML) [3].

Why Unlabeled Tosedostat Cannot Replace Tosedostat-d5 in Quantitative Bioanalysis


Substituting Tosedostat-d5 with its unlabeled counterpart Tosedostat (CHR-2797) or other structural analogs in an LC-MS/MS analytical workflow leads to a critical failure: the inability to correct for matrix effects and variations in sample preparation [1]. The fundamental principle of the internal standard method relies on the co-elution and near-identical physicochemical behavior of the analyte and its isotopically labeled standard to normalize ion suppression, recovery losses, and injection variability. Without the mass shift conferred by the five deuterium atoms in Tosedostat-d5 (m/z 411.5 vs. 406.5 for the unlabeled compound), the internal standard cannot be distinguished from the analyte in the mass spectrometer's multiple reaction monitoring (MRM) channels, rendering accurate quantification impossible [2]. While structural analogs might offer a mass difference, they often exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate compensation and compromised assay precision and accuracy [3].

Quantitative Differentiation of Tosedostat-d5: A Comparator-Based Evidence Guide


Deuterium Incorporation Enables Mass Spectrometric Differentiation from Unlabeled Tosedostat

Tosedostat-d5 is specifically differentiated from the unlabeled analyte Tosedostat (CHR-2797) by its mass shift, which is critical for its function as an internal standard in LC-MS/MS quantification [1]. The incorporation of five deuterium atoms into the phenyl ring increases the molecular weight from 406.5 g/mol to 411.5 g/mol, a difference of 5.0 g/mol . This mass difference allows the mass spectrometer to resolve and separately quantify the internal standard and the analyte in the same sample run, a capability not possible with an unlabeled internal standard, which would be indistinguishable from the analyte signal [2].

LC-MS/MS Quantitative Bioanalysis Pharmacokinetics

Comparison of Antiproliferative Potency: Tosedostat Exhibits >300-Fold Greater Potency than Bestatin

The parent compound, Tosedostat (CHR-2797), demonstrates significantly superior antiproliferative potency compared to Bestatin, a prototypical aminopeptidase inhibitor [1]. In assays evaluating the inhibition of cell proliferation, the effects of CHR-2797 are reported to be at least 300 times more potent than those of Bestatin [2]. This marked difference in potency is a key differentiator, positioning Tosedostat as a more advanced and effective inhibitor for research applications targeting aminopeptidase-dependent cancer cell growth.

Aminopeptidase Inhibition Cancer Cell Lines Potency

Synergistic Cytotoxicity with Cytarabine in Primary AML Cells

The parent compound, Tosedostat, demonstrates strong synergistic cytotoxicity when combined with Cytarabine (Ara-C) in primary acute myeloid leukemia (AML) cells [1]. This combination effect is a critical differentiator from other aminopeptidase inhibitors, as it provides a mechanistic basis for its clinical evaluation in AML [2]. The study by Jenkins et al. (2011) reported that CHR-2797 not only showed marked in vitro cytotoxicity in AML samples but also significantly enhanced the efficacy of Cytarabine, a standard-of-care agent for AML, while exhibiting significantly less cytotoxicity to normal marrow progenitors [3].

Acute Myeloid Leukemia Combination Therapy Synergy

Clinical Response Rates in Relapsed/Refractory AML: A Phase II Benchmark

The clinical activity of the parent compound, Tosedostat, has been quantitatively defined in a Phase II trial for elderly patients with relapsed or refractory acute myeloid leukemia (AML) [1]. The OPAL study (NCT00780598) compared two dosing regimens and reported a combined complete remission (CR) or complete remission with incomplete platelet recovery (CRp) rate of 10% (7/73 patients) [2]. Specifically, the 120 mg once-daily group achieved a CR/CRp rate of 5% (2/38), while the 240 mg/120 mg step-down group achieved a rate of 14% (5/35) [3]. This 10% response rate in a heavily pretreated, poor-prognosis population establishes a baseline of clinical activity for this drug class and provides a specific benchmark for evaluating the impact of Tosedostat in combination regimens or in different patient subsets [4].

Clinical Trial Response Rate Relapsed/Refractory AML

Primary Research and Development Applications for Tosedostat-d5


Absolute Quantification of Tosedostat and CHR-79888 in Pharmacokinetic Studies

The primary and most critical application for Tosedostat-d5 is its use as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the quantitative determination of Tosedostat (CHR-2797) and its active intracellular metabolite CHR-79888 in biological matrices such as plasma, serum, or tissue homogenates [1]. This application is essential for all phases of drug development, including preclinical toxicokinetic studies, clinical pharmacokinetic (PK) profiling, and therapeutic drug monitoring, where the precision and accuracy of the measurement directly impact the validity of the study's conclusions [2].

Investigating Mechanisms of Aminopeptidase Inhibition in Cancer Cell Lines

Researchers can utilize Tosedostat-d5 in vitro to accurately quantify intracellular concentrations of the active drug and metabolite, enabling precise correlation with downstream biological effects. This is particularly valuable when investigating the amino acid deprivation response, apoptosis induction via Noxa, or synergy with other agents like Cytarabine in AML models [1]. The use of the deuterated standard ensures that the measured drug levels are reliable, allowing for robust pharmacodynamic (PD) modeling and a clear understanding of the exposure-response relationship [2].

Supporting Combination Therapy Trials in Acute Myeloid Leukemia (AML)

Given the established clinical synergy between Tosedostat and agents like Cytarabine and hypomethylating agents, Tosedostat-d5 is an invaluable tool for clinical pharmacology studies supporting combination trials in AML [1]. Its application in the LC-MS/MS analysis of patient samples ensures the accurate monitoring of Tosedostat and CHR-79888 levels, which is crucial for correlating drug exposure with both efficacy and toxicity endpoints, and for understanding potential drug-drug interactions in a complex clinical setting [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tosedostat-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.